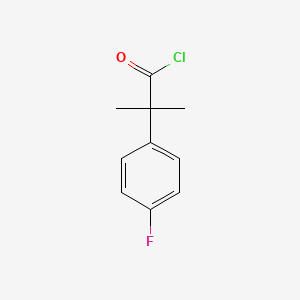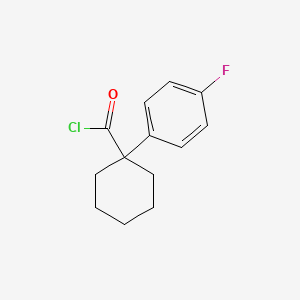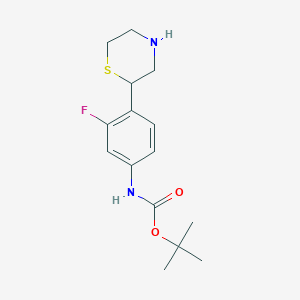
tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a fluorine atom, and a thiomorpholine ring attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate typically involves the reaction of 3-fluoro-4-(thiomorpholin-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and thiomorpholine ring can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chloro and trifluoromethyl group instead of a fluorine and thiomorpholine ring.
tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a thiomorpholine ring.
Uniqueness
tert-Butyl (3-fluoro-4-(thiomorpholin-2-yl)phenyl)carbamate is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21FN2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluoro-4-thiomorpholin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C15H21FN2O2S/c1-15(2,3)20-14(19)18-10-4-5-11(12(16)8-10)13-9-17-6-7-21-13/h4-5,8,13,17H,6-7,9H2,1-3H3,(H,18,19) |
Clave InChI |
LMRFFLTUBIWOGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2CNCCS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


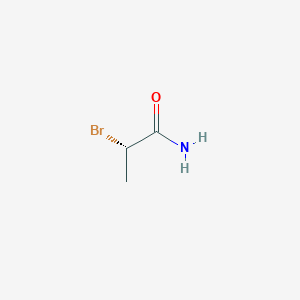


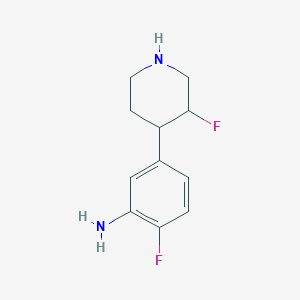
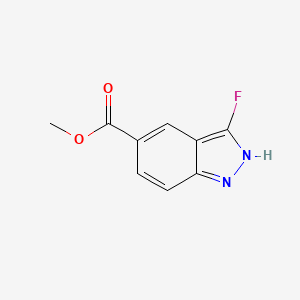
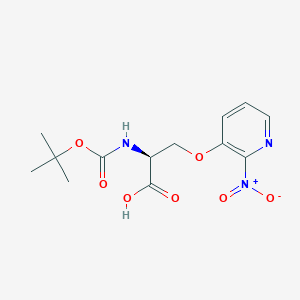

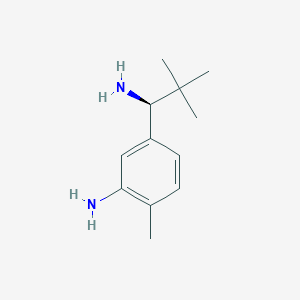
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
